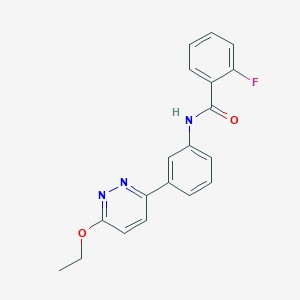

N-(3-(6-乙氧基哒嗪-3-基)苯基)-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, halogenation, and palladium-catalyzed cross-coupling reactions. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate, followed by halogenation and cross-coupling with piperazine and (2-fluoropyridin-3-yl)boronic acid . These methods could potentially be adapted for the synthesis of "N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-fluorobenzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide derivatives revealed the importance of hydrogen bonding in the crystal packing of these compounds . Such structural insights are valuable for understanding the interaction of "N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-fluorobenzamide" with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are indicative of their reactivity. The compounds synthesized in the papers undergo reactions such as halogenation, nucleophilic substitution, and cross-coupling, which are common in the synthesis of benzamide derivatives . These reactions could be relevant to the synthesis and further chemical modification of "N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-fluorobenzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, are tailored to optimize their biological activity and pharmacokinetic profile. For example, compounds with nanomolar affinity for the D4 receptor and high selectivity over other receptors were designed with optimal lipophilicity for brain penetration and low nonspecific binding . These properties are essential for the potential therapeutic application of "N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-fluorobenzamide."

科学研究应用

神经传递研究的放射性标记拮抗剂

对放射性标记拮抗剂(如 [18F]4-(2'-甲氧基苯基)-1-[2′-[N-(2′′-吡啶基)-对氟苯甲酰氨基]乙基]-哌嗪 ([18F]p-MPPF))的研究展示了这些化合物在使用正电子发射断层扫描 (PET) 研究血清素能神经传递中的作用。这包括化学、放射化学、动物研究、人体数据、毒性和代谢等方面 (Plenevaux 等人,2000 年).潜在的脑成像剂

已探索了 N-(3-(4-(2-甲氧基苯基)哌嗪-1-基)丙基-4-[(18)F]氟苯甲酰胺 ([(18)F]MPP3F) 的合成和表征及其作为 PET 脑成像剂的潜力。这包括对该化合物在小鼠中的生物分布的研究,表明其作为脑成像剂的有效性 (Mou 等人,2009 年).药物设计中的晶体结构

已经报道了各种 N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构,提供了对药物设计和开发至关重要的分子构象和相互作用的见解 (Suchetan 等人,2016 年).抗菌活性

已经研究了含有噻唑和噻唑烷的氟苯甲酰胺的抗菌活性,突出了氟原子在增强抗菌性能中的重要性 (Desai 等人,2013 年).抗菌药物研究

对 2,6-二氟苯甲酰胺作为抗菌药物的研究表明它们通过抑制关键蛋白质干扰细菌细胞分裂的潜力。这项研究有助于开发新的抗菌治疗方法 (Straniero 等人,2023 年).AMPA 受体配体的合成和评估

已经合成了芳基丙基磺酰胺(包括氟苯甲酰胺衍生物)并将其评估为 AMPA 受体配体,为脑成像和神经递质调节的研究做出了贡献(Kronenberg 等人,2007 年)。癌症研究和激酶抑制

对 N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺 (BMS-777607) 等化合物的研究通过靶向特定激酶为癌症研究做出了贡献,在肿瘤模型中显示出疗效 (Schroeder 等人,2009 年).多巴胺受体的 PET 示踪剂

碳-11 标记的 N-[2-[4-(3-氰基吡啶-2-基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺等 PET 示踪剂的开发对于研究多巴胺受体至关重要,有助于理解神经精神疾病 (Lacivita 等人,2010 年).

属性

IUPAC Name |

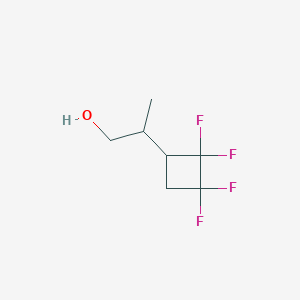

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-2-25-18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFZFXDWIWOWIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2505155.png)